molecular formula C21H17Cl2NO5S B302134 Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No. B302134
M. Wt: 466.3 g/mol
InChI Key: DBHDIOYDMWNFDI-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, commonly known as ECD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ECD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The exact mechanism of action of ECD is not fully understood. However, studies have suggested that ECD may exert its therapeutic effects through various pathways such as PPARγ activation, NF-κB inhibition, and ROS scavenging. PPARγ activation is known to improve insulin sensitivity and inhibit cancer cell growth. NF-κB inhibition is known to suppress inflammation and cancer cell growth. ROS scavenging is known to prevent oxidative damage and inflammation.
Biochemical and Physiological Effects:
ECD has been shown to have various biochemical and physiological effects. In cancer research, ECD has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In diabetes research, ECD has been shown to improve insulin sensitivity, increase glucose uptake, and decrease adipocyte differentiation. In inflammation research, ECD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and decrease oxidative stress.

Advantages and Limitations for Lab Experiments

ECD has several advantages for lab experiments. It is stable, soluble in organic solvents, and can be easily synthesized. However, ECD also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine the optimal dosage and administration route of ECD.

Future Directions

There are several future directions for ECD research. In cancer research, ECD can be further studied for its potential as an adjuvant therapy in combination with other anti-cancer drugs. In diabetes research, ECD can be further studied for its potential as a novel insulin sensitizer. In inflammation research, ECD can be further studied for its potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ECD in vivo.
In conclusion, ECD is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step reaction starting from 2-chloro-4-nitrophenol. ECD has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Its mechanism of action is not fully understood, but studies have suggested that it may exert its therapeutic effects through various pathways such as PPARγ activation, NF-κB inhibition, and ROS scavenging. ECD has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine its optimal dosage and administration route.

Synthesis Methods

ECD can be synthesized through a multi-step reaction starting from 2-chloro-4-nitrophenol. The nitro group is reduced to an amine group, which is then reacted with 4-chlorobenzaldehyde to form a Schiff base. The Schiff base is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with ethyl chloroacetate to form ECD. The purity of ECD can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

ECD has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. In cancer research, ECD has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, ECD has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In inflammation research, ECD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Molecular Formula

C21H17Cl2NO5S

Molecular Weight

466.3 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H17Cl2NO5S/c1-2-28-19(25)12-29-17-8-5-14(9-16(17)23)10-18-20(26)24(21(27)30-18)11-13-3-6-15(22)7-4-13/h3-10H,2,11-12H2,1H3/b18-10-

InChI Key

DBHDIOYDMWNFDI-ZDLGFXPLSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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